1-Ethoxy-4-isocyanobenzene
Overview
Description
1-Ethoxy-4-isocyanobenzene is a chemical compound that is part of a broader class of organic compounds known as isocyanates, which are characterized by the presence of the isocyanate group (-N=C=O). These compounds are highly reactive and are commonly used in the production of polyurethane foams, elastomers, and coatings. The ethoxy group in 1-ethoxy-4-isocyanobenzene suggests that it may have modified reactivity or solubility compared to other isocyanates.
Synthesis Analysis
The synthesis of compounds related to 1-ethoxy-4-isocyanobenzene often involves reactions that introduce the isocyanate group into aromatic compounds. For example, the synthesis of photoluminescent phenylene vinylene oligomers involves the Knoevenagel reaction, which could potentially be adapted for the synthesis of 1-ethoxy-4-isocyanobenzene by choosing appropriate starting materials and reaction conditions . Additionally, the synthesis of polymerizable benzocyclobutene derivatives, which includes steps such as halogenation and cycloaddition, might offer insights into the synthesis of 1-ethoxy-4-isocyanobenzene through similar intermediate steps or functional group transformations .
Molecular Structure Analysis
The molecular structure of 1-ethoxy-4-isocyanobenzene would consist of a benzene ring substituted with an ethoxy group (-OC2H5) at the 1-position and an isocyanate group at the 4-position. The presence of these groups can influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules. The structure of related compounds, such as 1,2,3,5-tetramethoxybenzene, has been studied using techniques like X-ray diffraction, which could be applied to 1-ethoxy-4-isocyanobenzene to gain a detailed understanding of its molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Isocyanates are known to react with various nucleophiles, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. The reactivity of 1-ethoxy-4-isocyanobenzene could be explored through its reactions with these nucleophiles. Additionally, the compound might undergo dimerization or trimerization reactions, as observed with other isocyanates . The electrochemical thiocyanation of methoxybenzene to form 1-methoxy-4-thiocyanatobenzene demonstrates the regioselectivity that can be achieved in reactions involving aromatic compounds, which could be relevant for controlling the reactions of 1-ethoxy-4-isocyanobenzene .
Physical and Chemical Properties Analysis
The physical properties of 1-ethoxy-4-isocyanobenzene, such as melting point, boiling point, and solubility, would be influenced by the ethoxy and isocyanate groups. The chemical properties, including reactivity and stability, would be determined by the isocyanate group's tendency to react with nucleophiles. The photoluminescent properties of related compounds suggest that 1-ethoxy-4-isocyanobenzene could also exhibit interesting optical properties under certain conditions . The electrochemical behavior of similar compounds, such as the isomerization of 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers, could provide insights into the electrochemical properties of 1-ethoxy-4-isocyanobenzene .
Scientific Research Applications
- Specific Scientific Field: Nanoparticle Research .
- Summary of the Application: 1-Ethoxy-4-isocyanobenzene has been used in the stabilization of ruthenium nanoparticles . These nanoparticles, denoted as RuCNBH, were prepared by the self-assembly of isonitrile molecules onto the surface of “bare” Ru colloids .
- Methods of Application or Experimental Procedures: The preparation involved the self-assembly of isonitrile molecules onto the surface of “bare” Ru colloids. This was achieved through the formation of Ru=C=N− interfacial bonds .
- Results or Outcomes: The study found that the emission maximum red-shifted by 27 nm when 1-isocyanopyrene (CNPy) was bounded onto the Ru nanoparticles surface through Ru=C=N interfacial bond . This was due to intraparticle charge delocalization that arose from the conjugated Ru=C=N− interfacial bonds .
Safety And Hazards
properties
IUPAC Name |
1-ethoxy-4-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWIBHZFLANVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374481 | |
Record name | 1-ethoxy-4-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-isocyanobenzene | |
CAS RN |
134420-06-7 | |
Record name | 1-ethoxy-4-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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